2-(Benzoyloxy)-3-(2,3,4,5,6-pentafluorophenyl)propyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzoyloxy)-3-(2,3,4,5,6-pentafluorophenyl)propyl benzoate is an organic compound characterized by its unique structure, which includes a benzoyloxy group and a pentafluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)-3-(2,3,4,5,6-pentafluorophenyl)propyl benzoate typically involves the esterification of 3-(2,3,4,5,6-pentafluorophenyl)propyl alcohol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzoyloxy)-3-(2,3,4,5,6-pentafluorophenyl)propyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid and 3-(2,3,4,5,6-pentafluorophenyl)propanoic acid.
Reduction: 2-(Hydroxy)-3-(2,3,4,5,6-pentafluorophenyl)propyl alcohol.
Substitution: Various substituted benzoyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzoyloxy)-3-(2,3,4,5,6-pentafluorophenyl)propyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(Benzoyloxy)-3-(2,3,4,5,6-pentafluorophenyl)propyl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its binding affinity and the nature of the target enzyme. The pentafluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzoyloxy)-3-phenylpropyl benzoate: Lacks the pentafluorophenyl group, resulting in different reactivity and applications.
3-(2,3,4,5,6-Pentafluorophenyl)propyl acetate: Similar structure but with an acetate group instead of a benzoyloxy group.
2-(Hydroxy)-3-(2,3,4,5,6-pentafluorophenyl)propyl benzoate: Contains a hydroxy group instead of a benzoyloxy group.
Uniqueness
The presence of both benzoyloxy and pentafluorophenyl groups in 2-(Benzoyloxy)-3-(2,3,4,5,6-pentafluorophenyl)propyl benzoate imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1988-58-5 |
---|---|
Molekularformel |
C23H15F5O4 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
[2-benzoyloxy-3-(2,3,4,5,6-pentafluorophenyl)propyl] benzoate |
InChI |
InChI=1S/C23H15F5O4/c24-17-16(18(25)20(27)21(28)19(17)26)11-15(32-23(30)14-9-5-2-6-10-14)12-31-22(29)13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI-Schlüssel |
OYKKKNCEFRMVFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC(CC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.